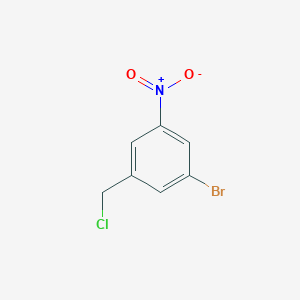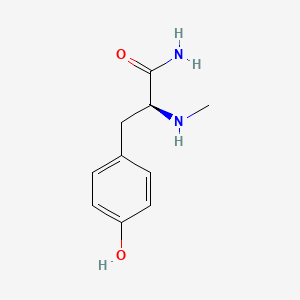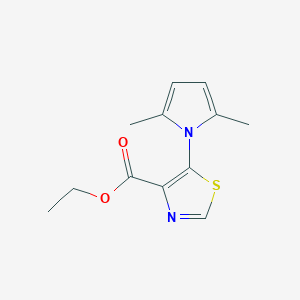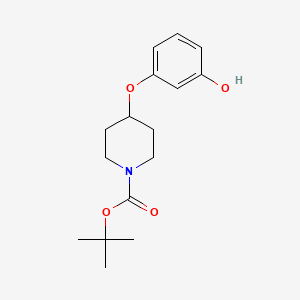
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate, also known as TBHP, is a chemical compound that is widely used in the fields of organic synthesis and drug development. TBHP is a versatile compound that can be used as a catalyst in a variety of reactions, as a reactant in the synthesis of drugs, and as a reagent in the synthesis of other compounds. TBHP has been studied extensively and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Key Intermediate in Pharmaceutical Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative, is a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Intermediate in Biologically Active Compounds : It's also an intermediate in synthesizing biologically active compounds like crizotinib, used in cancer treatment. The compound is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a 49.9% yield (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Structure Analysis : X-ray studies have provided insights into the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing details like axial orientation and hydrogen bonding, which are crucial for understanding its chemical behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Piperidine Derivatives
- Piperidine Derivatives Synthesis : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone led to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are important for synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Involvement in Drug Synthesis
- Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through multiple steps, including nucleophilic substitution and oxidation, shows its utility in drug development (Zhang, Ye, Xu, & Xu, 2018).
properties
IUPAC Name |
tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-7-13(8-10-17)20-14-6-4-5-12(18)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCKQZGNIRWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxyphenoxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

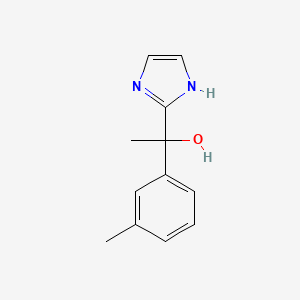
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)



